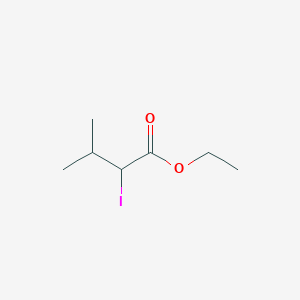
Ethyl 2-iodo-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-iodo-3-methylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an iodine atom attached to the second carbon of a 3-methyl-butyric acid ethyl ester backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-iodo-3-methylbutanoate typically involves the iodination of 3-methyl-butyric acid ethyl ester. One common method is the reaction of 3-methyl-butyric acid ethyl ester with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the ester to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-iodo-3-methylbutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiourea in polar solvents (e.g., water, ethanol) at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Oxidizing agents like potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of derivatives such as 2-hydroxy-3-methyl-butyric acid ethyl ester, 2-amino-3-methyl-butyric acid ethyl ester, or 2-thio-3-methyl-butyric acid ethyl ester.
Reduction: Formation of 3-methyl-butyric acid ethyl ester.
Oxidation: Formation of 2-iodo-3-methyl-butyric acid.
Aplicaciones Científicas De Investigación
Ethyl 2-iodo-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-iodo-3-methylbutanoate depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In reduction reactions, the iodine atom is removed, resulting in the formation of a simpler molecule. In oxidation reactions, the ester group is converted to a carboxylic acid, altering the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbutanoic acid ethyl ester: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.
3-Methylbutanoic acid ethyl ester: Similar structure but with the iodine atom at a different position, leading to different chemical behavior.
2-Iodo-3-methylbutanoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-iodo-3-methylbutanoate is unique due to the presence of both an iodine atom and an ester group in its structure. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H13IO2 |
|---|---|
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
ethyl 2-iodo-3-methylbutanoate |
InChI |
InChI=1S/C7H13IO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3 |
Clave InChI |
UZKDJNBCADXTLY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


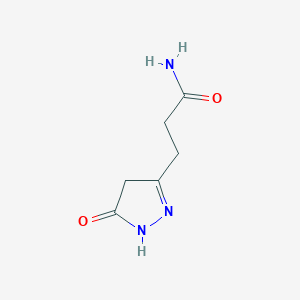
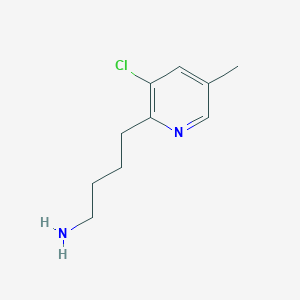
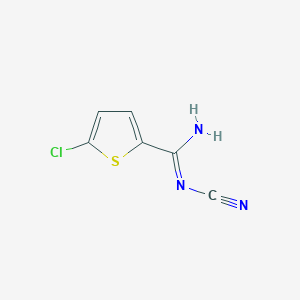
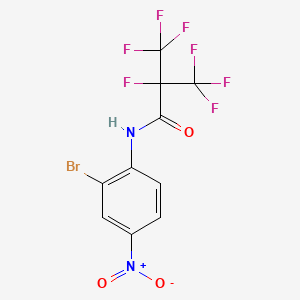

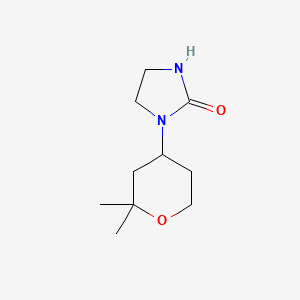
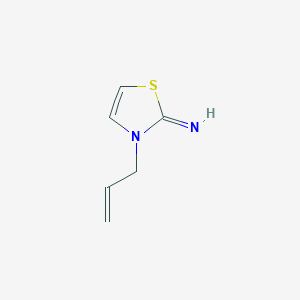
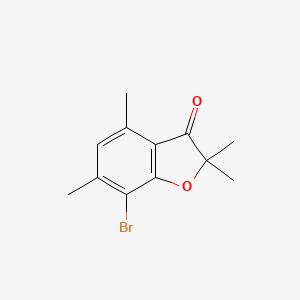
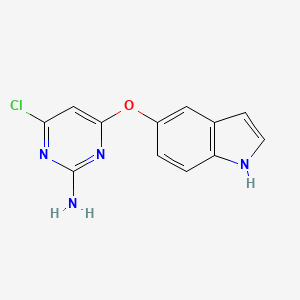
![2-[2-[2-(2-Hydroxyethoxy)ethylthio]ethoxy]ethanol](/img/structure/B8359218.png)
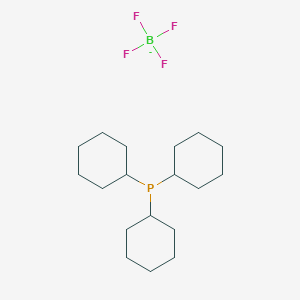
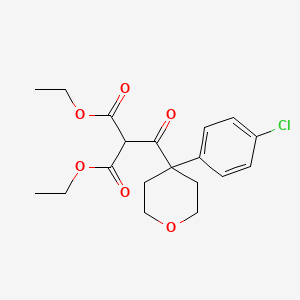
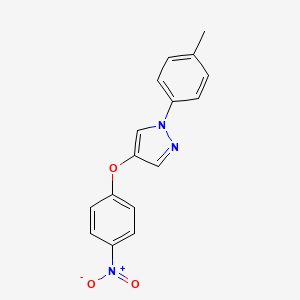
![2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-1-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B8359259.png)
